molecular formula C14H12ClFN4O2 B8210803 6-((2-chloro-5-fluoropyrimidin-4-yl)amino)-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one

6-((2-chloro-5-fluoropyrimidin-4-yl)amino)-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B8210803
M. Wt: 322.72 g/mol
InChI Key: WTVQWQAUQMMJIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-((2-chloro-5-fluoropyrimidin-4-yl)amino)-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a useful research compound. Its molecular formula is C14H12ClFN4O2 and its molecular weight is 322.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 6-((2-chloro-5-fluoropyrimidin-4-yl)amino)-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one , also known by its CAS number 575473-90-4 , is a synthetic organic molecule that exhibits significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C14H12ClFN4O2C_{14}H_{12}ClFN_{4}O_{2}, with a molecular weight of approximately 322.73 g/mol . The structural configuration includes a benzo[b][1,4]oxazine core, which is substituted at specific positions to enhance its biological activity.

PropertyValue
Molecular FormulaC14H12ClFN4O2
Molecular Weight322.73 g/mol
CAS Number575473-90-4
Purity97%

Antiviral Activity

Research indicates that compounds with similar structural features exhibit antiviral properties, particularly against HIV. For instance, studies have shown that pyrimidine derivatives can inhibit HIV reverse transcriptase activity effectively. The incorporation of a chloro and fluoro group in the pyrimidine ring enhances the compound's affinity for viral targets, thereby increasing its efficacy against various strains of the virus .

Anticancer Potential

The compound's structural similarities to known anticancer agents suggest it may possess cytotoxic effects against cancer cell lines. In vitro studies have demonstrated that related pyrimidine derivatives can inhibit cell proliferation and induce apoptosis in various cancer types, including carcinoma cell lines . The mechanism often involves the disruption of nucleotide synthesis pathways essential for DNA replication.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound indicate potential efficacy against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) for related compounds have been reported, suggesting that modifications in the side chains significantly affect antibacterial potency .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors involved in nucleic acid metabolism. The chloro and fluoro substitutions are critical in enhancing binding affinity to target sites within viral or bacterial systems. This interaction often leads to inhibition of essential enzymatic functions, thereby thwarting pathogen replication and survival .

Case Study 1: HIV Inhibition

A study focusing on the antiviral effects of similar compounds revealed that derivatives with a 2-chloro-5-fluoropyrimidine moiety exhibited potent inhibitory action against wild-type HIV strains at picomolar concentrations. This suggests that the presence of halogenated pyrimidines could be crucial for developing effective antiretroviral therapies .

Case Study 2: Anticancer Activity

In another investigation, compounds structurally akin to This compound were tested against various cancer cell lines. Results indicated significant cytotoxicity correlated with increased concentrations, with some derivatives achieving IC50 values in the nanomolar range .

Properties

IUPAC Name

6-[(2-chloro-5-fluoropyrimidin-4-yl)amino]-2,2-dimethyl-4H-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClFN4O2/c1-14(2)12(21)19-9-5-7(3-4-10(9)22-14)18-11-8(16)6-17-13(15)20-11/h3-6H,1-2H3,(H,19,21)(H,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTVQWQAUQMMJIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC2=C(O1)C=CC(=C2)NC3=NC(=NC=C3F)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.